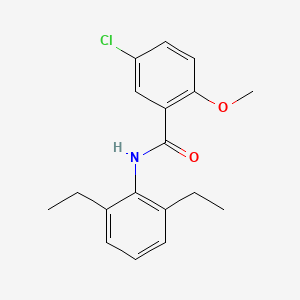![molecular formula C16H20F2N4O2S B10955963 4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10955963.png)
4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a piperazine ring substituted with a methylphenyl group, connected via a sulfone linkage. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of difluoroacetic acid with hydrazine derivatives . The piperazine ring is then introduced through a nucleophilic substitution reaction with an appropriate methylphenyl derivative . The final step involves the formation of the sulfone linkage, which can be achieved through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity while minimizing reaction times and waste. Catalysts such as nanoscale titanium dioxide are used to facilitate esterification and other key reactions . The process is designed to be cost-effective and environmentally friendly, avoiding the use of organic solvents whenever possible .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . By binding to the active site of the enzyme, it disrupts the electron transport chain, leading to reduced ATP production and cellular energy . This mechanism is particularly effective in fungal cells, making it a potent antifungal agent .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole
Uniqueness
1-(Difluoromethyl)-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone stands out due to its unique combination of a pyrazole and piperazine ring connected via a sulfone linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C16H20F2N4O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C16H20F2N4O2S/c1-12-3-5-14(6-4-12)21-8-7-20(10-13(21)2)25(23,24)15-9-19-22(11-15)16(17)18/h3-6,9,11,13,16H,7-8,10H2,1-2H3 |
InChI Key |
QUPHBWXFAFMSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10955883.png)
![4-(2-ethylphenyl)-5-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10955887.png)
![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10955893.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10955898.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955901.png)

![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10955926.png)

![6-phenyl-5-(phenylcarbonyl)-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B10955933.png)

![3-fluoro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B10955942.png)
![3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10955946.png)
![3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955948.png)
![Ethyl 2-[cyclopropyl(thiophen-2-ylacetyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10955954.png)
